molecular formula C23H24N4O2 B6586717 2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide CAS No. 1251667-93-2

2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide

Cat. No. B6586717
CAS RN: 1251667-93-2
M. Wt: 388.5 g/mol
InChI Key: ISJBDUYMBOWPHJ-UHFFFAOYSA-N
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Description

The compound “2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide” is a complex organic molecule. It contains a tetrahydroisoquinoline group, which is a type of isoquinoline alkaloid . These alkaloids are a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tetrahydroisoquinoline group could influence its solubility, stability, and reactivity .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, development of novel analogs with potent activity, and investigation of its potential applications in medicine and other fields .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a core structure in the compound, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to the presence of the THIQ scaffold, which is known to have diverse biological activities . The downstream effects of these pathway modulations could include changes in cell proliferation, apoptosis, or other cellular responses.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Potential effects could include the inhibition of pathogen growth in the case of antimicrobial activity, or the modulation of cellular processes in the case of activity against neurodegenerative disorders .

properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-6-5-9-20(12-16)25-21(28)15-29-22-13-17(2)24-23(26-22)27-11-10-18-7-3-4-8-19(18)14-27/h3-9,12-13H,10-11,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBDUYMBOWPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide

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